molecular formula C14H13N3O3S B11118641 N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11118641
M. Wt: 303.34 g/mol
InChI Key: BSPIZUQLQVJOFL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzoxadiazole moiety also contributes to its unique properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O3S/c1-9-6-10(2)8-11(7-9)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-8,17H,1-2H3

InChI Key

BSPIZUQLQVJOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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